Cyclopenta[b]thiazolo[4,5-e]indole
Description
Cyclopenta[b]thiazolo[4,5-e]indole is a polycyclic heterocyclic compound featuring a thiazole ring fused to an indole moiety at specific positions (4,5-e) and a cyclopentane ring. These compounds are of interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Properties
CAS No. |
19563-68-9 |
|---|---|
Molecular Formula |
C12H6N2S |
Molecular Weight |
210.254 |
InChI |
InChI=1S/C12H6N2S/c1-2-7-8(3-1)14-9-4-5-10-12(11(7)9)13-6-15-10/h1-6H |
InChI Key |
CQZQNXMOBLCYOP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=NC2=C1)C=CC4=C3N=CS4 |
Synonyms |
Cyclopenta[4,5]pyrrolo[3,2-e]benzothiazole (8CI,9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopenta[b]thiazolo[4,5-e]indole typically involves multi-step processes that include cycloaddition reactions, condensation reactions, and rearrangement reactions. Some common synthetic routes include:
[3 + 2] Cycloaddition: This method involves the reaction of an indole derivative with a thiazole precursor under specific conditions to form the fused ring system.
Yonemitsu Condensation: This condensation reaction involves the formation of the thiazole ring followed by cyclization with an indole derivative.
Gold(I) Catalyzed Rautenstrauch Rearrangement: This method uses gold(I) catalysts to facilitate the rearrangement of precursor molecules into the desired fused ring system.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cyclopenta[b]thiazolo[4,5-e]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the fused ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Cyclopenta[b]thiazolo[4,5-e]indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Cyclopenta[b]thiazolo[4,5-e]indole is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Molecular Targets: Enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Key Structural Features
- Cyclopenta[b]thiazolo[4,5-e]indole: Combines a thiazole ring fused to the indole core at positions 4 and 5 (denoted by [4,5-e]), with a cyclopentane ring fused at position b.
- Thiazolo[4,5-b]indoles: Feature a thiazole fused at indole positions 4 and 5 (denoted by [4,5-b]), lacking the cyclopentane ring. This positional isomerism significantly affects electronic properties and bioactivity .
Table 1: Structural Comparison of Selected Analogs
Antimicrobial Activity
- Thiazolo[4,5-b]indoles: Exhibit potent activity against Mycobacterium tuberculosis (MIC: 1.6–3.1 µg/mL) and Gram-negative bacteria (E. coli), attributed to interactions with enoyl-ACP reductase and topoisomerase IV .
- This compound : Predicted to have enhanced membrane permeability due to the cyclopentane ring, but experimental validation is needed.
Molecular Docking Insights
- Thiazolo[4,5-b]indoles: Bind to M. tuberculosis enoyl-ACP reductase with docking scores of −8.2 to −9.5 kcal/mol, stabilizing the enzyme’s hydrophobic pocket .
- Imidazo-thiazolo-triazines : Target DNA repair enzymes, with binding affinities influenced by triazine substituents .
Table 2: Bioactivity Comparison
| Compound | Target Enzyme/Receptor | Docking Score (kcal/mol) | MIC (µg/mL) |
|---|---|---|---|
| Thiazolo[4,5-b]indoles | Enoyl-ACP reductase | −8.2 to −9.5 | 1.6–3.1 |
| Imidazo-thiazolo-triazines | DNA topoisomerase II | −7.5 to −8.8 | N/A |
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